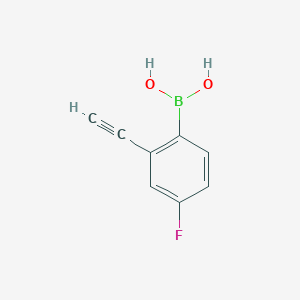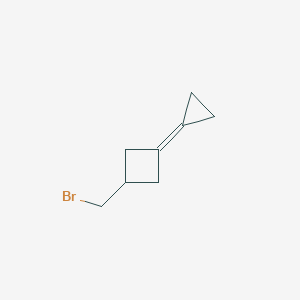
1-(Bromomethyl)-3-cyclopropylidenecyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-3-cyclopropylidenecyclobutane is an organic compound with a unique structure that includes a bromomethyl group attached to a cyclopropylidene ring
Méthodes De Préparation
The synthesis of 1-(Bromomethyl)-3-cyclopropylidenecyclobutane typically involves the bromination of cyclopropylidenecyclobutane. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group. Industrial production methods may involve more scalable processes, including continuous flow reactors to maintain consistent reaction conditions and yield.
Analyse Des Réactions Chimiques
1-(Bromomethyl)-3-cyclopropylidenecyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of cyclopropylidenemethanol.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles like sodium hydroxide in aqueous solution.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major products formed from these reactions include alcohols, carboxylic acids, and reduced hydrocarbons.
Applications De Recherche Scientifique
1-(Bromomethyl)-3-cyclopropylidenecyclobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-3-cyclopropylidenecyclobutane involves its interaction with various molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or alteration of molecular pathways. The cyclopropylidene ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(Bromomethyl)-3-cyclopropylidenecyclobutane include:
1-Bromocyclopropane: Lacks the cyclopropylidene ring, making it less rigid and potentially less reactive.
3-Bromocyclopropene: Contains a double bond, leading to different reactivity and applications.
1-(Chloromethyl)-3-cyclopropylidenecyclobutane: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a bromomethyl group with a cyclopropylidene ring, providing a balance of reactivity and structural stability that is valuable in various applications.
Propriétés
Formule moléculaire |
C8H11Br |
|---|---|
Poids moléculaire |
187.08 g/mol |
Nom IUPAC |
1-(bromomethyl)-3-cyclopropylidenecyclobutane |
InChI |
InChI=1S/C8H11Br/c9-5-6-3-8(4-6)7-1-2-7/h6H,1-5H2 |
Clé InChI |
PQLJHZLSBHFAAS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1=C2CC(C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


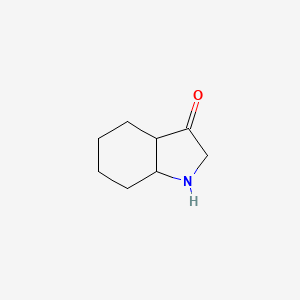
![ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13506580.png)
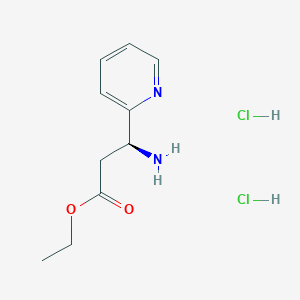
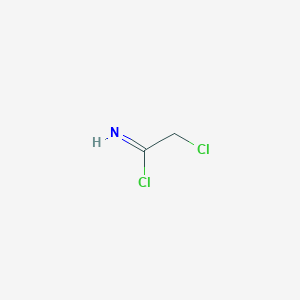
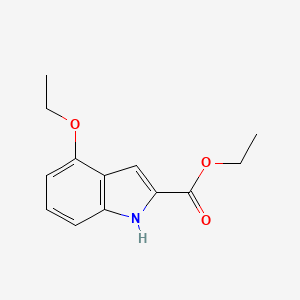
![5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde](/img/structure/B13506614.png)
![2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid](/img/structure/B13506622.png)
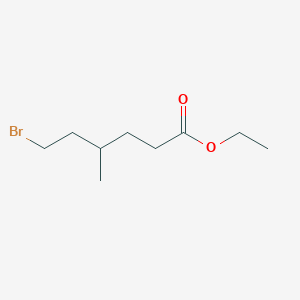
![1-[(1Z)-2-bromoethenyl]-4-chlorobenzene](/img/structure/B13506640.png)

![2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride](/img/structure/B13506646.png)

